molecular formula C20H16N2 B2920944 2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine CAS No. 324741-46-0

2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B2920944
CAS RN: 324741-46-0
M. Wt: 284.362
InChI Key: NEFHGQHEGWHLQX-UHFFFAOYSA-N
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Description

The compound “2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine” is a complex organic molecule that likely contains a biphenyl group (two connected phenyl rings) and an imidazo[1,2-a]pyridine group (a bicyclic compound consisting of an imidazole ring fused to a pyridine ring). The exact structure and properties would depend on the specific arrangement of these groups .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving various types of organic reactions . For instance, imidazo[1,2-a]pyridines can be synthesized from α-bromo-4-(methylsulfonyl)acetophenone and aniline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings. The biphenyl group would contribute to the rigidity of the molecule, while the imidazo[1,2-a]pyridine group could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and biphenyl groups. These groups are known to participate in various types of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some biphenyl derivatives have been studied for their potential as PD-1/PD-L1 inhibitors in cancer immunotherapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, hazards may include skin and eye irritation, and respiratory system toxicity .

Future Directions

The future research directions would likely involve further exploration of the potential applications of this compound. For instance, similar compounds have been studied for their potential use in cancer immunotherapy .

properties

IUPAC Name

6-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-15-7-12-20-21-19(14-22(20)13-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFHGQHEGWHLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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